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Aspartame Hydrochloride - 5910-52-1

Aspartame Hydrochloride

Catalog Number: EVT-8861297
CAS Number: 5910-52-1
Molecular Formula: C14H19ClN2O5
Molecular Weight: 330.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aspartame hydrochloride is classified as an artificial sweetener and is categorized under non-nutritive sweeteners. Its chemical formula is C₁₄H₁₈N₂O₅, and it has a molecular weight of 294.3 g/mol. The compound is often utilized in diet sodas, sugar-free gum, and other low-calorie foods. It is essential to note that individuals with phenylketonuria must avoid aspartame due to its phenylalanine content, which can lead to serious health issues.

Synthesis Analysis

Methods of Synthesis

Aspartame can be synthesized through various methods, primarily involving the condensation of L-aspartic acid and L-phenylalanine methyl ester. One common approach includes:

  1. Formation of Aspartyl Phenylalanine Methyl Ester: This step involves reacting L-aspartic acid with L-phenylalanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
  2. Hydrochloride Salt Formation: The resultant product can be treated with hydrochloric acid to form aspartame hydrochloride, enhancing its stability and solubility in aqueous solutions.

Technical details regarding the synthesis process may vary based on specific conditions such as temperature, pH, and the presence of solvents or catalysts .

Molecular Structure Analysis

Structure and Data

The molecular structure of aspartame hydrochloride consists of two amino acids linked by a peptide bond. The specific arrangement includes:

  • L-aspartic acid: Contributes the carboxylic acid group.
  • L-phenylalanine: Provides the aromatic ring structure.

The three-dimensional conformation allows for optimal interaction with taste receptors, which is crucial for its sweetness perception. The structural formula can be represented as follows:

Aspartame Hydrochloride C14H18N2O5HCl\text{Aspartame Hydrochloride C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{HCl}
Chemical Reactions Analysis

Reactions Involving Aspartame Hydrochloride

Aspartame can undergo hydrolysis under acidic or basic conditions, leading to the release of its constituent amino acids. This reaction can be represented as follows:

Aspartame+H2OL aspartic acid+L phenylalanine\text{Aspartame}+\text{H}_2\text{O}\rightarrow \text{L aspartic acid}+\text{L phenylalanine}

Additionally, aspartame may react with other compounds in food matrices, potentially affecting flavor profiles or leading to degradation over time .

Mechanism of Action

Process and Data

The mechanism by which aspartame exerts its sweetening effect involves interaction with taste receptors on the tongue. When consumed, aspartame is broken down into its constituent amino acids, which then bind to sweet taste receptors (T1R2 and T1R3). This binding triggers a signal transduction pathway that results in the perception of sweetness.

Research indicates that the sweetness intensity of aspartame is influenced by factors such as concentration and pH level within food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 246 °C (475 °F)

Chemical Properties

  • pH Range: Typically between 4.5 to 6.0 when dissolved in water
  • Stability: Sensitive to heat and prolonged storage; degrades at high temperatures or in alkaline conditions
  • Specific Rotatory Power: +14.5° to +16.5°, indicating optical activity .
Applications

Scientific Uses

Aspartame hydrochloride is widely utilized in various scientific applications beyond food production:

  1. Dietary Studies: Used in research assessing the impact of non-nutritive sweeteners on metabolic health.
  2. Pharmaceuticals: Investigated for potential applications in drug formulations aimed at enhancing palatability without adding calories.
  3. Food Technology: Employed in developing new low-calorie food products, contributing to dietary management strategies for obesity and diabetes.
Historical Context and Synthesis of Aspartame Hydrochloride

Discovery and Serendipitous Origins in Anti-Ulcer Drug Research

The discovery of aspartame hydrochloride traces back to December 1965, when James Schlatter, a chemist at G.D. Searle & Company, was synthesizing gastrin derivatives for anti-ulcer drug development. While recrystallizing the dipeptide intermediate L-aspartyl-L-phenylalanine methyl ester, Schlatter accidentally contaminated his fingers with the compound. Later, when licking his finger to lift a piece of laboratory paper, he noted an intensely sweet flavor. This serendipitous event revealed the compound’s sweetness potency—approximately 180–200 times that of sucrose—despite its intended pharmaceutical application [1] [4] [8].

Initial characterization showed that aspartame’s sweetness depended critically on its esterified methyl group and the stereospecific L-L configuration of its amino acids, aspartic acid and phenylalanine. Hydrochloride salt formation (aspartame hydrochloride) emerged later to enhance stability and solubility. Schlatter’s laboratory notebooks documented the compound’s resistance to common proteolytic enzymes, a property crucial for its viability as a sweetener [4] [10]. The discovery aligned with Searle’s strategic pivot toward low-calorie additives amid growing consumer demand for sugar alternatives [8].

Evolution of Industrial Synthesis: Chemoenzymatic vs. Chemical Pathways

Industrial production of aspartame hydrochloride has evolved through two primary methodologies: chemical synthesis and chemoenzymatic processes.

Chemical SynthesisThe original route involved protecting groups to prevent racemization:

  • Protection: L-phenylalanine’s amino group was benzylated, followed by esterification with methanol to form N-benzyloxycarbonyl-L-phenylalanine methyl ester.
  • Coupling: Reacted with N-trifluoroacetyl-L-aspartic anhydride.
  • Deprotection: Catalytic hydrogenation removed benzyloxycarbonyl, and acid hydrolysis eliminated trifluoroacetyl, yielding crude aspartame.
  • Hydrochloride Formation: Treatment with hydrochloric acid produced the crystalline hydrochloride salt [3] [7].

This method faced challenges: racemization at phenylalanine’s chiral center (up to 20% yield loss) and extensive waste from protection/deprotection steps [7] [9].

Chemoenzymatic SynthesisPioneered by Toyota Soko and Holland Sweetener Company in the 1980s, this approach leveraged enzymatic stereoselectivity:

  • Enzymatic Coupling: Thermolysin (a zinc metalloprotease) catalyzed condensation between unprotected L-phenylalanine methyl ester and N-protected L-aspartic acid.
  • Specificity: The enzyme’s active site accommodated only L-isomers, eliminating racemization.
  • Hydrochloride Conversion: The deprotected product was crystallized with hydrochloric acid [7].

This method achieved 95% enantiomeric excess and reduced solvent use by 60%, making it commercially dominant by the 1990s [3] [7].

Table: Comparison of Aspartame Hydrochloride Synthesis Methods

ParameterChemical SynthesisChemoenzymatic Synthesis
RacemizationUp to 20% yield loss<1%
Solvent ConsumptionHigh (organic solvents)Low (aqueous systems)
Industrial AdoptionDeclining post-1990sDominant since 2000s
Key PatentUS5502238A (crystallization)EP0036258A2 (enzymatic process)

Patent Landscapes and Intellectual Property Dynamics (1965–Present)

The intellectual property history of aspartame hydrochloride spans defensive patents on crystallization, recombinant DNA methods, and stabilization technologies.

Foundational Patents (1965–1981)

  • US3492131 (1965): Covered aspartame’s basic structure and synthesis, assigned to Searle. This patent faced challenges due to Schlatter’s unpublished notebook evidence preceding the filing [3] [6].
  • US3507682 (1970): Disclosed hydrochloride salt formation to improve stability in humid environments [9].

Process Innovation Patents (1982–2000)

  • EP0036258A2 (1982): Protected recombinant DNA techniques to produce Asp-Phe dipeptides in E. coli, though never commercialized due to low yields [5].
  • US5502238A (1996): Detailed crystallizing aspartame hydrochloride from aqueous solutions using pH-controlled neutralization (pH 4.0–5.2) to minimize diketopiperazine impurities [3].

Modern Stabilization Patents (2001–Present)

  • EP0229730A2 (2002): Encapsulation with hydrophobic coatings (e.g., cellulose ethers) to prevent degradation during baking [9].
  • JP2004517097A (2004): Used co-crystallization with food acids (citric or phosphoric) to enhance thermal stability in powdered beverages [7] [9].

Table: Key Patent Trends in Aspartame Hydrochloride Development

EraFocusExemplary PatentImpact
1965–1979Core synthesisUS3492131Defined compound and basic salt forms
1980–1999Process efficiencyEP0036258A2Enzymatic and recombinant routes
2000–PresentStability enhancementEP0229730A2Encapsulation for thermal resilience

Patent litigation shaped the market profoundly. After Searle’s core patents expired in 1992, competitors like Ajinomoto entered using enzymatic processes. The 1998 Holland Sweetener Company v. NutraSweet dispute invalidated broad claims on hydrochloride salt crystallization, accelerating generic production [3] [6]. Today, 60% of aspartame hydrochloride patents focus on formulation—not synthesis—reflecting maturity in manufacturing science [9].

Properties

CAS Number

5910-52-1

Product Name

Aspartame Hydrochloride

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride

Molecular Formula

C14H19ClN2O5

Molecular Weight

330.76 g/mol

InChI

InChI=1S/C14H18N2O5.ClH/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18;/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18);1H/t10-,11-;/m0./s1

InChI Key

AAQFSZFQCXLMNT-ACMTZBLWSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N.Cl

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N.Cl

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